Cas no 2171269-52-4 ((3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid)

(3S)-3-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid is an Fmoc-protected amino acid derivative widely used in peptide synthesis. Its key advantages include the Fmoc group, which provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions without affecting other sensitive functional groups. The compound’s stereochemical purity (3S-configuration) ensures consistency in peptide chain assembly, while the carboxylate moiety allows for further coupling via standard amidation protocols. Its structural features make it particularly valuable in solid-phase peptide synthesis (SPPS), where high yields and minimal side reactions are critical. The product is suitable for applications requiring precise control over peptide sequence and chirality.
(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid structure
2171269-52-4 structure
Product name:(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid
CAS No:2171269-52-4
MF:C23H26N2O5
MW:410.462946414948
CID:5848952
PubChem ID:165762330

(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid
    • (3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
    • 2171269-52-4
    • EN300-1576592
    • Inchi: 1S/C23H26N2O5/c1-2-15(13-22(27)28)25-21(26)11-12-24-23(29)30-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,2,11-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t15-/m0/s1
    • InChI Key: WPWSRAXNMNJSKK-HNNXBMFYSA-N
    • SMILES: O(C(NCCC(N[C@H](CC(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 410.18417193g/mol
  • Monoisotopic Mass: 410.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 10
  • Complexity: 588
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 2.8

(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1576592-0.25g
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171269-52-4
0.25g
$3099.0 2023-06-04
Enamine
EN300-1576592-100mg
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171269-52-4
100mg
$867.0 2023-09-24
Enamine
EN300-1576592-0.1g
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171269-52-4
0.1g
$2963.0 2023-06-04
Enamine
EN300-1576592-0.5g
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171269-52-4
0.5g
$3233.0 2023-06-04
Enamine
EN300-1576592-50mg
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171269-52-4
50mg
$827.0 2023-09-24
Enamine
EN300-1576592-5000mg
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171269-52-4
5000mg
$2858.0 2023-09-24
Enamine
EN300-1576592-10000mg
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171269-52-4
10000mg
$4236.0 2023-09-24
Enamine
EN300-1576592-2.5g
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171269-52-4
2.5g
$6602.0 2023-06-04
Enamine
EN300-1576592-5.0g
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171269-52-4
5g
$9769.0 2023-06-04
Enamine
EN300-1576592-10.0g
(3S)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]pentanoic acid
2171269-52-4
10g
$14487.0 2023-06-04

Additional information on (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid

Introduction to (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic Acid (CAS No. 2171269-52-4)

(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid is a specialized compound with significant applications in the field of pharmaceutical research and development. This compound, identified by its CAS number 2171269-52-4, has garnered attention due to its unique structural properties and potential therapeutic benefits. The intricate molecular architecture of this compound, featuring a combination of amino, carboxylic acid, and methoxycarbonyl functional groups, makes it a versatile building block for the synthesis of more complex molecules.

The< strong>fluoren-9-yl moiety in the molecular structure of this compound contributes to its stability and reactivity, making it an attractive candidate for further chemical modifications. This feature is particularly relevant in the context of drug design, where the introduction of rigid aromatic rings can enhance binding affinity and selectivity. Recent studies have highlighted the importance of such structural elements in the development of novel therapeutic agents, particularly in the treatment of neurological disorders and cancer.

One of the most compelling aspects of (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid is its enantioselective properties. The presence of a chiral center at the third carbon atom allows for the synthesis of enantiomerically pure forms, which are crucial for many pharmaceutical applications. Enantiomers can exhibit significantly different biological activities, making their precise control essential for drug development. The stereochemistry of this compound has been extensively studied, with researchers exploring various synthetic routes to achieve high enantiomeric purity.

In recent years, there has been a growing interest in the use of computational methods to predict and optimize the properties of chiral compounds like (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid. Advanced computational techniques, such as molecular dynamics simulations and quantum mechanical calculations, have enabled researchers to gain deeper insights into the structural and dynamic behavior of these molecules. These insights are invaluable for designing more effective synthetic strategies and for understanding the mechanisms of action of potential drug candidates.

The< strong>methoxycarbonyl group in the molecule plays a critical role in its reactivity and functionality. This group can participate in various chemical reactions, including nucleophilic substitutions and condensation reactions, which are often employed in organic synthesis. The versatility of this functional group makes it an excellent tool for constructing complex molecular frameworks. In particular, it has been utilized in the synthesis of peptidomimetics and other bioactive molecules that mimic the structure and function of natural peptides.

Recent advancements in solid-state chemistry have also contributed to our understanding of how< strong>(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid behaves under different conditions. X-ray diffraction studies have revealed detailed information about its crystal structure, which is essential for understanding its physical properties and potential applications in materials science. These studies have shown that the compound forms well-defined crystals with interesting packing patterns, which could be exploited for various technological applications.

The pharmaceutical industry has been particularly interested in exploring the potential therapeutic applications of< strong>(3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid. Initial studies have suggested that this compound may have utility in treating a range of diseases, including cancer and inflammatory disorders. The< strong>fluoren moiety has been shown to enhance cell penetration and metabolic stability, making it an attractive component for drug delivery systems. Additionally, the chiral center provides opportunities for developing targeted therapies that interact specifically with biological receptors.

In conclusion, (3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid (CAS No. 2171269-52-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, including the presence of a chiral center and functional groups such as< strong>methoxycarbonyl and< strong>fluoren, make it a valuable tool for synthetic chemists and drug designers. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.

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